molecular formula C21H24ClN5O B2704311 N-(3-chlorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide CAS No. 1172969-59-3

N-(3-chlorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide

Cat. No. B2704311
CAS RN: 1172969-59-3
M. Wt: 397.91
InChI Key: YIWPCBORQGIBRY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H24ClN5O and its molecular weight is 397.91. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Clinical Candidate Development for ACAT Inhibition : Shibuya et al. (2018) discovered a compound (K-604) as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. This compound, structurally similar to the one , was identified as a clinical candidate due to its aqueous solubility and improved oral absorption, suggesting potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

  • Synthesis for Anthelmintic Activity : A study by Kumar and Sahoo (2014) focused on synthesizing N-[3-{(1H-benzo[d]imidazol-2-ylthio) methyl}-5-mercapto-4H-1, 2, 4-triazol-4yl]-2-substituted phenoxy acetamide compounds for anthelmintic evaluation, highlighting the versatility of benzimidazole derivatives in developing treatments against parasitic worms (Kumar & Sahoo, 2014).

  • Anticancer Activity and Docking Studies : Boddu et al. (2018) synthesized novel N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides and evaluated their in vitro anticancer activity against various human cancer cell lines. The structure-activity relationship was further supported by molecular docking studies, indicating the therapeutic potential of these compounds in cancer treatment (Boddu et al., 2018).

Neuropharmacological and Antifungal Applications

  • CNS Agents Development : Verma et al. (2017) synthesized new compounds with potential as central nervous system (CNS) agents. Molecular docking studies indicated that these compounds correctly dock into the GABAA receptor binding pocket, showing anxiolytic and skeletal muscle relaxant activity in animal models (Verma et al., 2017).

  • Antibacterial, Antifungal, and Cytotoxic Activities : Gan et al. (2010) designed and synthesized azole-containing piperazine derivatives, investigating their in vitro antibacterial, antifungal, and cytotoxic activities. These compounds exhibited moderate to significant efficacy, highlighting their potential as broad-spectrum antimicrobial agents (Gan et al., 2010).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O/c1-25-19-8-3-2-7-18(19)24-20(25)14-26-9-11-27(12-10-26)15-21(28)23-17-6-4-5-16(22)13-17/h2-8,13H,9-12,14-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWPCBORQGIBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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